A Technical Guide to the Anticipated Physical Properties of [1-(2-Furyl)cyclopropyl]amine Hydrochloride
A Technical Guide to the Anticipated Physical Properties of [1-(2-Furyl)cyclopropyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structural Scaffolds in Modern Drug Discovery
The convergence of strained ring systems with heterocyclic moieties represents a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. The molecule [1-(2-Furyl)cyclopropyl]amine hydrochloride is a prime example of this synergy, incorporating a rigid cyclopropane unit, a versatile furan ring, and a basic amine center. While this specific compound is not extensively documented in publicly available literature, its structural components provide a solid foundation for predicting its physical properties. This guide offers a comprehensive analysis of these anticipated properties, grounded in established chemical principles and supported by data from analogous structures. Such a predictive approach is invaluable for researchers embarking on the synthesis and characterization of novel compounds, enabling informed decisions in experimental design and downstream applications.
The cyclopropylamine motif is a prevalent feature in a wide array of biologically active molecules, valued for its ability to impart conformational rigidity and unique metabolic profiles.[1][2] The furan ring, a five-membered aromatic heterocycle, is a common building block in medicinal chemistry, known for its diverse chemical reactivity and ability to engage in various biological interactions.[3] The hydrochloride salt form of the amine is a standard strategy in drug development to enhance aqueous solubility and improve handling characteristics.[4]
This technical guide will provide a detailed exploration of the expected physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride, offering insights into its molecular characteristics, solubility, and spectral signatures. Furthermore, it will present standardized protocols for the experimental determination of these properties, ensuring a robust and reproducible characterization process.
Predicted Physicochemical Properties
The physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride can be predicted by considering the contributions of its constituent functional groups. The following table summarizes the anticipated properties based on an analysis of similar compounds and fundamental chemical principles.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H10ClNO | Based on the chemical structure. |
| Molecular Weight | 159.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Amine hydrochlorides are typically crystalline solids. |
| Melting Point | Expected to be >150 °C (with decomposition) | Amine hydrochlorides generally have relatively high melting points. The presence of the rigid cyclopropane and furan rings will contribute to a stable crystal lattice. Decomposition upon melting is common for such salts.[5] |
| Boiling Point | Not applicable (decomposes) | As an ionic salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[6] Insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether). | The ionic nature of the hydrochloride salt will dominate its solubility profile, favoring polar solvents capable of solvating the ammonium and chloride ions. The organic portion of the molecule will limit solubility in highly nonpolar solvents. |
| pKa | Estimated 8-10 | The pKa of the conjugate acid (the ammonium ion) is expected to be in the typical range for cyclopropylamines.[7] |
Experimental Protocols for Physical Characterization
A thorough experimental characterization is essential to confirm the identity and purity of a newly synthesized compound. The following are standard, self-validating protocols for determining the key physical properties of [1-(2-Furyl)cyclopropyl]amine hydrochloride.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.[8]
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[8]
-
Instrumentation: A calibrated digital melting point apparatus is used for the determination.
-
Measurement:
-
A rapid heating rate is initially employed to determine an approximate melting range.
-
A second, slower determination is then performed with a heating rate of 1-2 °C/min, starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.
-
-
Causality in Experimental Choice: A slow heating rate is critical for accurate melting point determination as it allows for thermal equilibrium to be established between the sample and the heating block.
Solubility Assessment
Understanding the solubility profile of a compound is fundamental for its application in biological assays and for developing purification and formulation strategies.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexanes.
-
Procedure:
-
To a small, known amount of the compound (e.g., 1-5 mg) in a test tube, the solvent is added dropwise with agitation.
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The point at which the solid completely dissolves is noted.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required to dissolve a known mass of the compound.
-
-
Trustworthiness of the Protocol: This method is self-validating through the systematic testing of a spectrum of solvents, providing a clear and reproducible solubility profile.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the cyclopropyl protons, and the amine proton. The protons on the furan ring will appear in the aromatic region (typically δ 6.0-7.5 ppm).[9] The cyclopropyl protons will be in the upfield region (typically δ 0.5-1.5 ppm). The amine protons (N-H) may appear as a broad signal, and their chemical shift can be variable.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the furan carbons (typically δ 100-150 ppm) and the cyclopropyl carbons (typically δ 10-30 ppm).[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
-
N-H Stretch: For a primary amine hydrochloride, a broad, strong absorption is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations of an ammonium salt.[4]
-
C-N Stretch: A medium to weak absorption for the C-N stretch is anticipated in the 1020-1250 cm⁻¹ region.[12]
-
Furan Ring Vibrations: Characteristic C=C and C-O stretching vibrations of the furan ring are expected in the fingerprint region (below 1600 cm⁻¹).
Logical Relationships and Workflows
The characterization of a novel compound like [1-(2-Furyl)cyclopropyl]amine hydrochloride follows a logical progression, starting from its synthesis and culminating in a comprehensive understanding of its physical and chemical properties.
Caption: Workflow for the synthesis and characterization of [1-(2-Furyl)cyclopropyl]amine hydrochloride.
Conclusion
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![Chemical structure of [1-(2-Furyl)cyclopropyl]amine hydrochloride](https://i.imgur.com/7gX2y9Z.png)
